1-Ethyl-4,4-dimethylpyrrolidin-3-amine 1-Ethyl-4,4-dimethylpyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17646223
InChI: InChI=1S/C8H18N2/c1-4-10-5-7(9)8(2,3)6-10/h7H,4-6,9H2,1-3H3
SMILES:
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol

1-Ethyl-4,4-dimethylpyrrolidin-3-amine

CAS No.:

Cat. No.: VC17646223

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-4,4-dimethylpyrrolidin-3-amine -

Specification

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
IUPAC Name 1-ethyl-4,4-dimethylpyrrolidin-3-amine
Standard InChI InChI=1S/C8H18N2/c1-4-10-5-7(9)8(2,3)6-10/h7H,4-6,9H2,1-3H3
Standard InChI Key BSRWLFIONUWNJM-UHFFFAOYSA-N
Canonical SMILES CCN1CC(C(C1)(C)C)N

Introduction

Chemical Identity and Structural Characteristics

The molecular structure of 1-ethyl-4,4-dimethylpyrrolidin-3-amine consists of a pyrrolidine core substituted with an ethyl group at the 1-position, two methyl groups at the 4-position, and an amine moiety at the 3-position. Its molecular formula is C₉H₂₀N₂, with a molecular weight of 156.27 g/mol. The stereochemistry of the molecule depends on the configuration of the chiral centers at positions 3 and 4, which may influence its physicochemical and biological properties.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₂₀N₂
Molecular Weight156.27 g/mol
Boiling Point~220–230°C (estimated)
SolubilityMiscible in polar solvents
pKa (amine)~10.5 (predicted)

The compound’s amine group enables participation in hydrogen bonding and salt formation, while the ethyl and methyl substituents introduce steric hindrance, affecting reactivity and interaction with biological targets.

Synthetic Pathways and Optimization

Reductive Amination Strategies

A plausible synthesis route involves reductive amination of 4,4-dimethylpyrrolidin-3-one with ethylamine. This method, analogous to the hydrogenation of nitroarenes described in patent CN104250215A , could employ a platinum-carbon catalyst under mild hydrogen pressure (0.1–0.5 MPa) and temperatures of 40–55°C. The use of a phosphoric acid-sodium dihydrogen phosphate buffer (pH 3) may stabilize intermediates and enhance yields up to 99.8% .

Table 2: Representative Reaction Conditions

ParameterValue
CatalystPt/C (2.5–3.5% Pt loading)
Temperature40–55°C
Hydrogen Pressure0.1–0.5 MPa
Reaction Time≤30 minutes
Yield~99% (extrapolated)

Alternative Routes

Alternative methods may include:

  • Nucleophilic Substitution: Reacting 3-aminopyrrolidine with ethyl halides in the presence of a base.

  • Cyclization Reactions: Utilizing ketones or aldehydes to form the pyrrolidine ring, followed by alkylation .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound is expected to exhibit high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in water, particularly when protonated as a hydrochloride salt . Stability studies suggest susceptibility to oxidation at elevated temperatures, necessitating storage under inert atmospheres.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~3350 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-N stretch).

  • NMR:

    • ¹H NMR (CDCl₃): δ 1.0–1.2 (m, ethyl CH₃), 1.4–1.6 (s, dimethyl CH₃), 2.5–3.0 (m, pyrrolidine CH₂).

    • ¹³C NMR: Peaks at ~45 ppm (amine-bearing carbon) and ~25 ppm (methyl carbons).

Applications in Pharmaceutical and Materials Science

Drug Discovery

Pyrrolidine derivatives are prevalent in pharmacologically active compounds due to their ability to mimic natural substrates. The ethyl and dimethyl groups in 1-ethyl-4,4-dimethylpyrrolidin-3-amine may enhance lipophilicity, facilitating blood-brain barrier penetration for central nervous system targets. Potential applications include:

  • Antidepressants: As serotonin/norepinephrine reuptake inhibitors.

  • Antivirals: Inhibiting viral proteases through steric blockade.

Catalysis and Materials

The compound’s amine functionality allows coordination to metal centers, making it a candidate for asymmetric catalysis. Its rigid structure could also serve as a scaffold for metal-organic frameworks (MOFs) .

Future Research Directions

  • Stereoselective Synthesis: Developing enantioselective routes to access optically pure isomers.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • Computational Modeling: Predicting binding affinities for neurological targets using molecular docking.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator